2-(2,4-Dichlorophenyl)pyrimidin-4-amine
Overview
Description
2-(2,4-Dichlorophenyl)pyrimidin-4-amine is an organic compound with the molecular formula C10H7Cl2N3. It belongs to the class of phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 2-(2,4-Dichlorophenyl)pyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with an appropriate amine. One common method is the electrophilic activation of amides, where certain amides react with carbonitriles under electrophilic activation conditions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-(2,4-Dichlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential antibacterial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It belongs to the class of phenylpyrimidines, which are known to interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine: This compound also belongs to the class of phenylpyrimidines and has similar structural features.
7-(4-chlorophenyl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: Another phenylpyrimidine derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)10-14-4-3-9(13)15-10/h1-5H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSVVLPLEGRRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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